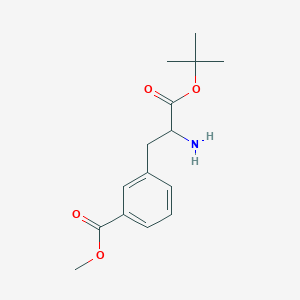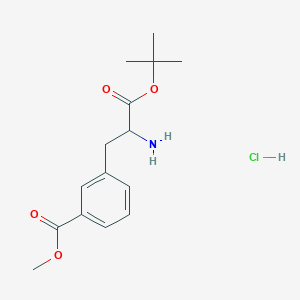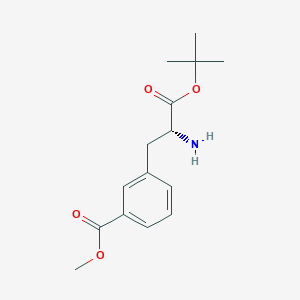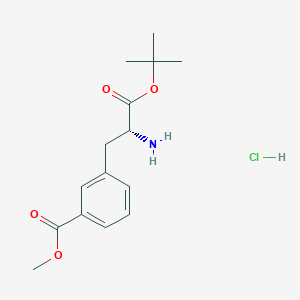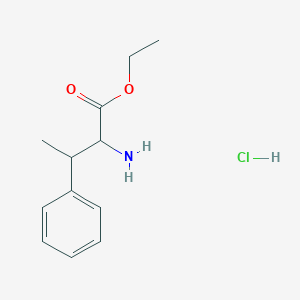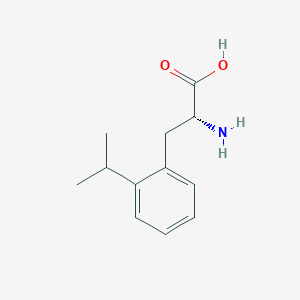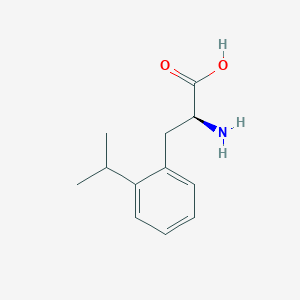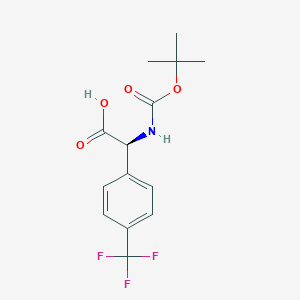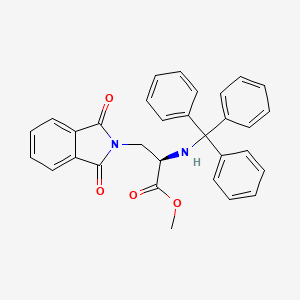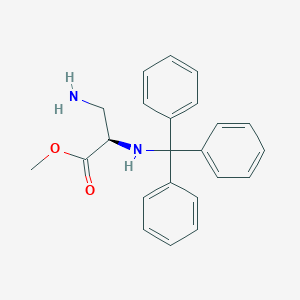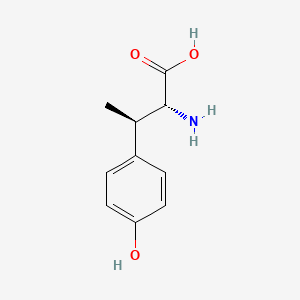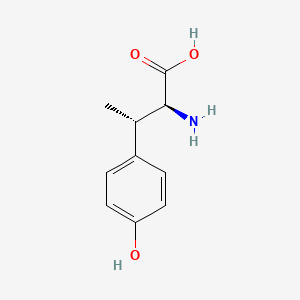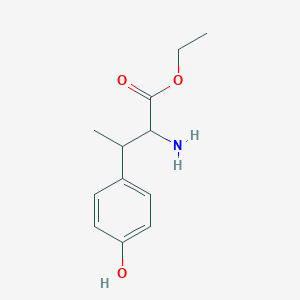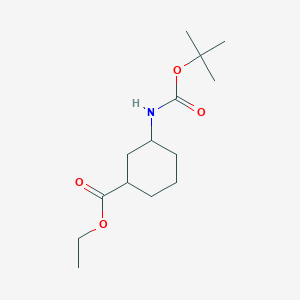
cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The reaction conditions often involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the resulting product being a clear, colorless to pale yellow liquid at room temperature .
Chemical Reactions Analysis
cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is widely used in scientific research, particularly in:
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: This compound is involved in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Mechanism of Action
The mechanism of action of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during chemical synthesis, allowing for selective reactions at other functional groups. This compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the desired conformation of the molecule .
Comparison with Similar Compounds
Similar compounds to cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester include:
cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid: This compound lacks the ethyl ester group but shares similar protective properties.
tert-Butoxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share the Boc protecting group.
The uniqueness of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester lies in its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJJXVKJXFKALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
